molecular formula C27H25NO4 B8259228 (2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid

(2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid

Cat. No.: B8259228
M. Wt: 427.5 g/mol
InChI Key: PXOIYDLBWNECFE-DFBJGRDBSA-N
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Description

(2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure includes a piperidine ring, a phenyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a substitution reaction, where a suitable phenylating agent reacts with the piperidine ring.

    Attachment of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base, such as triethylamine, to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl group or the piperidine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis, allowing for the stepwise construction of peptides with high precision.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor binding.

Medicine

Medically, derivatives of this compound may have potential therapeutic applications. The piperidine ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drug candidates.

Industry

Industrially, this compound can be used in the production of fine chemicals and as a building block for more complex organic molecules. Its versatility in chemical reactions makes it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-phenylpiperidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions during the assembly of the peptide chain. In biological systems, the compound’s interactions with enzymes or receptors can be studied to understand its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-2-hydroxy-3-(2-methylphenyl)propanoic acid: Similar in structure but with a hydroxy group and a methyl-substituted phenyl group.

  • **(2S,3

Properties

IUPAC Name

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)25-19(18-9-2-1-3-10-18)15-8-16-28(25)27(31)32-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,19,24-25H,8,15-17H2,(H,29,30)/t19-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOIYDLBWNECFE-DFBJGRDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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